molecular formula C9H18N2O2 B586852 N-Boc-piperazine-13C4 CAS No. 1391054-31-1

N-Boc-piperazine-13C4

Cat. No. B586852
CAS RN: 1391054-31-1
M. Wt: 190.224
InChI Key: CWXPZXBSDSIRCS-SQLBHGNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-piperazine-13C4 is a biochemical used for proteomics research . Its molecular formula is C513C4H18N2O2 and it has a molecular weight of 190.22 .


Synthesis Analysis

The synthesis of piperazine derivatives, including N-Boc-piperazine-13C4, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of N-Boc-piperazine-13C4 is characterized by its formula C513C4H18N2O2 . Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .


Chemical Reactions Analysis

Recent developments in the synthesis of piperazines have focused on the C–H functionalization of the carbon atoms of the piperazine ring . For instance, in situ IR monitoring revealed that the diamine-free lithiation of N-Boc-N-benzyl is feasible, allowing trapping with a range of alkyl and acyl electrophiles .


Physical And Chemical Properties Analysis

The molecular weight of N-Boc-piperazine-13C4 is 190.22 and its molecular formula is C513C4H18N2O2 .

Mechanism of Action

While the specific mechanism of action for N-Boc-piperazine-13C4 is not mentioned in the search results, piperazine derivatives are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Safety and Hazards

N-Boc-piperazine-13C4 is intended for research use only and is not intended for diagnostic or therapeutic use . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future of N-Boc-piperazine-13C4 and other piperazine derivatives lies in further exploring and developing the recent advances in their synthesis, particularly the C–H functionalization of the carbon atoms of the piperazine ring . This could lead to the creation of more diverse and effective pharmacological agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Boc-piperazine-13C4 can be achieved through the reaction of 13C4-labeled piperazine with N-Boc-4-chlorobutyric acid.", "Starting Materials": [ "13C4-labeled piperazine", "N-Boc-4-chlorobutyric acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Chloroform", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "1. Dissolve N-Boc-4-chlorobutyric acid in chloroform and add DCC and DMAP to the solution. Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group.", "2. Add 13C4-labeled piperazine to the solution and stir the mixture at room temperature for 24 hours to allow the formation of the amide bond.", "3. Filter the mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "4. Dissolve the crude product in diethyl ether and wash the solution with hydrochloric acid and sodium bicarbonate to remove any remaining impurities.", "5. Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the pure N-Boc-piperazine-13C4." ] }

CAS RN

1391054-31-1

Product Name

N-Boc-piperazine-13C4

Molecular Formula

C9H18N2O2

Molecular Weight

190.224

IUPAC Name

tert-butyl piperazine-1-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4+1,5+1,6+1,7+1

InChI Key

CWXPZXBSDSIRCS-SQLBHGNYSA-N

SMILES

CC(C)(C)OC(=O)N1CCNCC1

synonyms

1-(tert-Butoxycarbonyl)piperazine-13C4;  1-(Piperazine-13C4)carboxylic Acid 1,1-Dimethylethyl Ester;  tert-Butyl 1-(Piperazine-13C4)carboxylate;  1-[(1,1-Dimethylethoxy)carbonyl]piperazine-13C4;  1-(Piperazine-13C4)carboxylic Acid tert-Butyl Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.